molecular formula C7H15NO B3014197 3-Methoxycyclohexan-1-amine CAS No. 4342-44-3

3-Methoxycyclohexan-1-amine

Cat. No.: B3014197
CAS No.: 4342-44-3
M. Wt: 129.203
InChI Key: JQGZGROVQGEGIO-UHFFFAOYSA-N
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Description

3-Methoxycyclohexan-1-amine: is an organic compound with the molecular formula C₇H₁₅NO It is a cyclohexane derivative where a methoxy group is attached to the third carbon and an amino group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: One common method for synthesizing 3-Methoxycyclohexan-1-amine involves the reduction of 3-methoxycyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions.

    Route 2: Another method involves the reductive amination of 3-methoxycyclohexanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods:

  • Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalytic hydrogenation and reductive amination are commonly employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxycyclohexan-1-amine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be further reduced to form cyclohexylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products:

  • Oxidation products include oximes and nitroso compounds.
  • Reduction products include cyclohexylamine derivatives.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

Chemistry:

  • 3-Methoxycyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It is studied for its potential biological activity and interactions with biological targets.

Medicine:

  • The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • It is used in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the methoxy group.

    3-Methoxycyclohexanol: Similar structure but has a hydroxyl group instead of an amino group.

    Methoxycyclohexane: Lacks the amino group.

Uniqueness:

  • The presence of both methoxy and amino groups in 3-Methoxycyclohexan-1-amine makes it unique and versatile for various chemical reactions and applications. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

Properties

IUPAC Name

3-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZGROVQGEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-44-3
Record name 3-methoxycyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxycyclohexanecarboxylic acid, mixture of cis and trans 97% (1.50 g, 9.5 mmol), diphenylphosphoryl azide (2.043 mL, 9.5 mmol), and triethylamine (1.582 mL, 11.4 mmol) in anhydrous toluene (65 mL) was heated at reflux for 3 hrs. The mixture was cooled to 0° C., sodium trimethylsilanolate (18.964 mL of a 1 M solution in tetrahydrofuran, 19.0 mmol) was added, and the mixture stirred for 30 mins at room temperature. The reaction was quenched with 5% aqueous citric acid (100 mL), stirred, concentrated to approximately half volume under reduced pressure, washed with diethyl ether (2×), adjusted to basic pH with sodium hydroxide, and extracted with methylene chloride (3×). The combined organic layers were washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated in vacuo. The crude material was purified by silica gel chromatography (5-12% methanol/methylene chloride) to give partially purified material. The residue was dissolved in methylene chloride and extracted with 1 N aqueous hydrochloric acid (3×). The combined aqueous layers were adjusted to basic pH with 15% aqueous sodium hydroxide and extracted with methylene chloride (3×). The combined organic fractions were dried (anhydrous sodium sulfate), filtered, concentrated, suspended in hexanes/methylene chloride, and filtered. Concentration of the organics gave a yellow liquid (0.272 g). 1H NMR (300 MHz, CDCl3) (mixture of diastereomers) δ 3.52 (m, 1H), 3.28 (s, 3H), 2.99 (m, 1H), 1.95-1.00 (m, 10H).
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